Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
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Overview
Description
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: These compounds also exhibit a range of biological activities and are used in drug development.
Uniqueness
Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by their unique bicyclic structure. Its chemical formula is C15H16N2O3, and it features both hydroxyl and carbonyl functional groups that may contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often correlated with enhanced free radical scavenging activity. In vitro assays have demonstrated that compounds with similar structures can inhibit lipid peroxidation effectively, with IC50 values ranging from 1.128 to 9.388 mM .
Anticancer Activity
This compound has shown promise in cancer research. Studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF-7) indicate that this compound can induce apoptosis and inhibit cell proliferation. For instance, related compounds have displayed IC50 values as low as 5.10 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group contributes to the compound's ability to neutralize free radicals.
- Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular metabolism.
Case Studies
- In Vitro Studies : A study demonstrated that a derivative of the compound significantly inhibited the growth of HepG2 cells with an IC50 value of 6.19 µM. The study concluded that the compound induces apoptosis via caspase activation pathways.
- Animal Models : Preliminary studies in animal models have suggested that administration of similar spirocyclic compounds can reduce tumor size and improve survival rates in cancer-bearing subjects.
Comparative Analysis
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,1'-cyclopentane]-2-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-13(20)10-11(18)12(19)17-9-5-8-15(14(17)16-10)6-3-4-7-15/h18H,2-9H2,1H3 |
InChI Key |
BZBZAOYZWZOCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCCC3)O |
Origin of Product |
United States |
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